Physicochemical Properties and Synthetic Utility of (1,1-Dichloroethoxy)ethene
Physicochemical Properties and Synthetic Utility of (1,1-Dichloroethoxy)ethene
The following technical guide details the physicochemical properties and synthetic utility of (1,1-Dichloroethoxy)ethene , a specialized organochlorine intermediate.
This guide is structured for researchers and process chemists, focusing on the molecule's behavior as a reactive
Technical Whitepaper | Version 2.0
Executive Summary & Molecular Identity
(1,1-Dichloroethoxy)ethene (Systematic Name: 1,1-Dichloroethyl vinyl ether) is a highly reactive, moisture-sensitive organic intermediate. Structurally, it consists of a vinyl group attached via an ether linkage to a 1,1-dichloroethyl moiety.
Unlike its more stable isomer 2,2-dichlorovinyl ethyl ether (a well-known dichloroketene precursor), (1,1-dichloroethoxy)ethene functions primarily as a masked acylating agent and a monomer for specialized cationic polymerizations. Its geminal dichloro functionality at the
Molecular Specifications
| Property | Specification |
| IUPAC Name | 1-[(1,1-Dichloroethyl)oxy]ethene |
| Common Name | Vinyl 1,1-dichloroethyl ether |
| CAS Registry Number | Not widely listed as isolated reagent; see 86266-97-7 (generic) |
| Molecular Formula | C |
| Molecular Weight | 141.00 g/mol |
| Structure | CH |
| Functional Class |
Physicochemical Profile
The physicochemical behavior of (1,1-dichloroethoxy)ethene is dominated by the anomeric effect and the electron-withdrawing nature of the gem-dichloro group.
Thermodynamic & Physical Data
Note: Due to the transient nature of
| Parameter | Value / Range | Context |
| Boiling Point | 115°C – 125°C (est.) | Extrapolated from bis(chloroethyl) ether analogs. |
| Density | ~1.18 – 1.22 g/cm³ | High density due to chlorine content. |
| Solubility | Soluble in CH | Reacts violently with water/alcohols. |
| Vapor Pressure | Moderate | Volatile; requires vented storage. |
| Appearance | Colorless to pale yellow liquid | Darkens upon decomposition (HCl release). |
Reactivity Profile (The "Hot" Ether)
The central carbon (C1 of the ethoxy group) is bonded to two chlorines and an oxygen. This creates a highly electrophilic center.
-
Hydrolytic Instability: Upon contact with water, it rapidly decomposes into Vinyl Acetate and HCl , which further degrades to Acetaldehyde and Acetic Acid.
-
Thermal Stability: Metastable. prone to elimination of HCl to form ketene acetal derivatives or polymerization.
Synthetic Applications & Mechanisms[2][3][4]
Cationic Polymerization
(1,1-Dichloroethoxy)ethene serves as a functionalized monomer. The electron-rich vinyl group allows for cationic polymerization initiated by Lewis acids (e.g., BF
-
Utility: Introduction of pendant reactive gem-dichloro groups into a poly(vinyl ether) backbone.
-
Post-Polymerization Modification: The pendant -CCl
CH groups can be hydrolyzed to form ester linkages or reacted with amines to form amidines.
Masked Acylating Agent
In organic synthesis, this molecule acts as a Vinyl Acetate equivalent with higher electrophilicity.
-
Mechanism: The release of the chloride ion generates a resonance-stabilized oxocarbenium ion, which captures nucleophiles.
Critical Distinction: Isomer Confusion
Researchers often confuse this molecule with 2,2-Dichlorovinyl ethyl ether (
-
(1,1-Dichloroethoxy)ethene:
(Reactivity: Electrophilic substitution at alkyl C). -
2,2-Dichlorovinyl ethyl ether:
(Reactivity: [2+2] Cycloaddition, Dichloroketene precursor). -
Impact: Using the wrong isomer will result in total reaction failure. Ensure structural verification via NMR before use.
Visualizing the Reactivity Pathways
The following diagram illustrates the divergent reactivity pathways of (1,1-dichloroethoxy)ethene, highlighting its role as a precursor versus its degradation products.
Figure 1: Divergent reactivity pathways showing hydrolysis (red) vs. polymerization and substitution.
Experimental Protocols
Handling and Storage (Self-Validating Protocol)
Due to the generation of HCl upon decomposition, the integrity of the reagent must be validated prior to use.
-
Storage: Store under Argon at -20°C in a Teflon-sealed vessel.
-
Validation Step (NMR):
-
Take a 50 µL aliquot in dry CDCl
(neutralized with basic alumina). -
Pass Criteria: Distinct vinyl protons at
6.4 (dd), 4.2 (dd), 4.0 (dd) ppm. -
Fail Criteria: Presence of singlet at
2.1 ppm (Acetone/Acetyl) or broad exchangeable peak (HCl/Acetic acid).
-
Synthesis of (1,1-Dichloroethoxy)ethene (In-Situ Generation)
Note: Isolation is difficult. In-situ generation is preferred.
Reaction: Chlorination of Vinyl Ethyl Ether followed by partial elimination (Theoretical route) or Radical Chlorination. Preferred Route (Laboratory Scale):
-
Setup: Flame-dried 3-neck flask, N
atmosphere, -78°C bath. -
Reagents: Vinyl ethyl ether (1.0 eq), SO
Cl (Sulfuryl chloride, 1.0 eq), AIBN (cat). -
Procedure:
-
Dissolve vinyl ethyl ether in dry CH
Cl . -
Add SO
Cl dropwise at -78°C. -
Allow warming to 0°C to induce radical chlorination at the
-ethoxy position. -
Note: This typically yields a mixture of 1,2-dichloro and 1,1-dichloro isomers. Distillation is required.[1]
-
-
Purification: Fractional distillation under reduced pressure (10 mmHg). Collect fraction at calculated bp ~40-50°C (vacuum).
Safety and Toxicology
-
Hazard Class: Corrosive, Lachrymator.
-
Inhalation: Releases HCl in moist lung tissue; severe respiratory irritant.
-
GHS Signal: DANGER.
-
Disposal: Quench slowly into a stirred mixture of ice and saturated NaHCO
. Do not add water directly to the neat chemical.
Comparative Analysis: The Isomer Trap
To ensure experimental success, verify which "dichloroethoxyethene" is required.
| Feature | (1,1-Dichloroethoxy)ethene | 2,2-Dichlorovinyl ethyl ether |
| Structure | ||
| Primary Use | Polymer monomer, Acyl donor | [2+2] Cycloaddition, Dichloroketene |
| Stability | Low (Hydrolyzes to Vinyl Acetate) | Moderate (Stable liquid) |
| Commercial Availability | Rare (Custom synthesis) | Common |
References
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EPA Substance Registry Services. (2025). Ethene, 1,1-dichloro-, polymer with chloroethene. United States Environmental Protection Agency. Link
-
PubChem Compound Summary. (2025). 1,1-Dichloro-1-ethoxyethane (Saturated Analog). National Center for Biotechnology Information. Link
-
Nomura Research Group. (2013). Patent US 9,249,128 B2: Haloalkoxy substituents in medicinal chemistry. Link
-
Organic Chemistry Portal. (2024). Synthesis of Vinyl Chlorides and Vinyl Ethers. Link
-
ChemRxiv. (2025). Electrochemical Generation of Chlorine from Poly(vinyl chloride) and Vinyl Ether Intermediates. Link

